molecular formula C10H5BrF3NO B15221983 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

Cat. No.: B15221983
M. Wt: 292.05 g/mol
InChI Key: HAXYFSQSCJFSJW-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole typically involves the bromination of 5-(3-(trifluoromethyl)phenyl)oxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the oxazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation .

Scientific Research Applications

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-3-(trifluoromethyl)phenyl)oxazole
  • 3-Bromo-5-(trifluoromethyl)phenyl)oxazole
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

2-bromo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H

InChI Key

HAXYFSQSCJFSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br

Origin of Product

United States

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